2-Pyridin-4-YL-1-M-tolyl-ethanone
Description
Contextualization within the Broader Landscape of Heterocyclic Compound Research
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. numberanalytics.comnumberanalytics.com These structures are ubiquitous in nature and are fundamental components of many biologically active molecules, including vitamins and antibiotics. numberanalytics.com Research in this field is vibrant, continually leading to breakthroughs in pharmaceuticals, agriculture, and materials science. numberanalytics.com
Current trends in heterocyclic chemistry research include the development of more sustainable and efficient synthesis methods, such as those employing catalysis and green chemistry principles. numberanalytics.comnumberanalytics.com There is also a strong focus on exploring novel applications for these compounds, particularly as therapeutic agents. numberanalytics.commdpi.com The study of compounds like 2-Pyridin-4-YL-1-M-tolyl-ethanone, which contains a nitrogen heterocycle, is situated within this dynamic research landscape. The vastness of the field is driven by the fact that over 90% of new and marketed drugs contain heterocyclic structures. tandfonline.com
Importance of Pyridine (B92270) and Ketone Scaffolds in Advanced Organic Synthesis and Functional Material Design
The molecular architecture of this compound is built upon two critical functional components: a pyridine ring and a ketone group. Both are considered "privileged scaffolds" in medicinal chemistry and versatile building blocks in organic synthesis. researchgate.netrsc.orgnumberanalytics.com
Pyridine Scaffold: The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone in drug development and is present in a wide array of FDA-approved drugs. rsc.orgrsc.org Its presence can significantly influence the pharmacological profile of a molecule. tandfonline.com Pyridine derivatives are investigated for a multitude of therapeutic applications, including as anticancer, antiviral, and antibacterial agents. researchgate.netsciencepublishinggroup.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for binding to biological targets. Natural products, including certain vitamins and alkaloids, also feature the pyridine ring system. tandfonline.comrsc.org
Ketone Scaffold: Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O). numberanalytics.com They are highly valuable intermediates in organic synthesis because the carbonyl group can undergo a vast number of chemical transformations. researchgate.netnih.gov This versatility allows chemists to construct complex molecular architectures. researchgate.net Ketones are prevalent in natural products and pharmaceuticals and are key starting materials for synthesizing a wide range of compounds. researchgate.netnih.gov The development of novel catalytic methods for ketone synthesis is an ongoing area of research, aiming to improve efficiency and expand the scope of accessible molecules. nih.gov
The combination of these two scaffolds in one molecule, as seen in this compound, offers a rich platform for creating diverse and complex chemical structures with potential applications in both medicinal chemistry and materials science.
Overview of Current Research Paradigms and Challenges in Developing Novel Organic Compounds
The development of new organic compounds is a central goal of modern chemistry, driven by the need for new medicines, materials, and technologies. mdpi.comrroij.com Contemporary research is shaped by several key paradigms and persistent challenges.
Paradigms in Modern Synthesis:
Sustainability (Green Chemistry): There is a major push to develop chemical processes that are environmentally benign, minimizing waste and energy consumption. jetir.orgresearchgate.net
Catalysis: The use of metal catalysts and organocatalysts has revolutionized organic synthesis, enabling the efficient and selective formation of complex bonds and heterocyclic systems. numberanalytics.commdpi.com
Computational Chemistry: Advances in computing power allow for the rational design of molecules and the prediction of their properties and interactions, accelerating the discovery process. mdpi.comrroij.com
Combinatorial Chemistry: This approach allows for the rapid synthesis and screening of large libraries of compounds to quickly identify molecules with desired biological activity. openaccessjournals.com
Key Challenges:
Synthetic Efficiency: Developing synthetic routes that are both short and high-yielding remains a constant challenge, especially for complex molecules. rroij.comresearchgate.net
Selectivity: Achieving high levels of chemo-, regio-, and stereoselectivity is crucial for creating specific isomers and avoiding difficult purification steps. rroij.com
Antibiotic Resistance: The rise of drug-resistant bacteria creates an urgent need for the discovery and synthesis of new classes of antibiotics, a major focus for organic and medicinal chemists. rroij.com
Interdisciplinary Collaboration: Solving complex problems at the interface of chemistry, biology, and medicine requires effective collaboration between scientists in different fields. jetir.orgnih.gov
The synthesis and study of compounds like this compound are embedded within this context, where the goal is not only to create new molecules but to do so in an efficient, sustainable, and targeted manner. openaccessjournals.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylphenyl)-2-pyridin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-3-2-4-13(9-11)14(16)10-12-5-7-15-8-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTOFRKFEYTCQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463371 | |
| Record name | 1-(3-Methylphenyl)-2-(pyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216529-53-2 | |
| Record name | 1-(3-Methylphenyl)-2-(pyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational Chemistry and Theoretical Investigations of 2 Pyridin 4 Yl 1 M Tolyl Ethanone
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) Applications for Molecular Geometry and Stability
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 2-Pyridin-4-YL-1-M-tolyl-ethanone, DFT calculations would be employed to determine its most stable three-dimensional structure. This involves optimizing the molecular geometry to find the lowest energy arrangement of its atoms. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be presented in a data table.
For instance, a hypothetical DFT study would likely reveal the relative orientation of the pyridine (B92270) ring, the ketone group, and the m-tolyl group. The stability of different conformers, arising from rotation around single bonds, would also be assessed to identify the global minimum energy structure.
Hypothetical Data Table: Optimized Geometrical Parameters
| Parameter | Value |
|---|---|
| C=O Bond Length | Å |
| C-C (Keto-Pyridyl) Bond Length | Å |
| C-C (Keto-Tolyl) Bond Length | Å |
| Pyridyl-Keto-Tolyl Dihedral Angle | Degrees |
Note: This table is for illustrative purposes only, as specific data is not available.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory provides critical insights into a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
A computational analysis would map the distribution of the HOMO and LUMO across the this compound structure. This would reveal the most likely sites for nucleophilic and electrophilic attack.
Hypothetical Data Table: FMO Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | eV |
| LUMO | eV |
| HOMO-LUMO Gap | eV |
Note: This table is for illustrative purposes only, as specific data is not available.
Molecular Dynamics and Conformational Studies of Pyridyl-Ketone Systems
While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer a view of how molecules behave over time. For pyridyl-ketone systems, MD simulations can explore the conformational landscape, revealing the flexibility of the molecule and the transitions between different shapes. These simulations are particularly useful for understanding how the molecule might behave in different solvent environments or how it might interact with a biological target. The simulations track the movements of all atoms over time, governed by a force field that approximates the interatomic forces.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for understanding how chemical reactions occur. It allows for the study of reaction pathways that are often difficult or impossible to observe experimentally.
Transition State Analysis for Key Synthetic Transformations
To understand the synthesis of this compound, computational chemists would model the proposed reaction mechanism. This involves identifying the transition state—the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing a measure of the reaction rate. The geometry of the transition state reveals the precise arrangement of atoms as bonds are broken and formed.
Investigation of Ligand-Substrate Interactions in Catalytic Processes
If the synthesis of this compound involves a catalyst, computational methods can be used to study the interactions between the catalyst and the reacting molecules (substrates). This can involve modeling how a ligand bound to a metal catalyst influences the binding of the substrate and the subsequent chemical transformation. These studies are crucial for designing more efficient and selective catalysts. For example, modeling would show how the pyridine and tolyl groups of the molecule interact with the active site of a catalyst, influencing the reaction's outcome.
In Silico Screening and Rational Drug Design Implications
Following a comprehensive review of publicly available scientific literature, no specific studies detailing the in silico screening or rational drug design implications for the compound This compound were identified.
Computational chemistry techniques, such as virtual screening and molecular docking, are pivotal in modern drug discovery. These methods allow researchers to predict the binding affinity and interaction of a small molecule with a biological target, thereby guiding the synthesis of more potent and selective drug candidates. The process of rational drug design relies heavily on this computational foundation to develop new therapeutic agents.
However, for This compound , there is a notable absence of published research in these areas. This suggests that the compound has likely not been the subject of extensive computational investigation for its potential as a therapeutic agent, or that such research has not been made public. Therefore, no data tables with research findings on its binding affinities, docking scores, or other computational metrics can be provided.
Similarly, without foundational in silico screening data, a discussion on the rational drug design implications for this specific molecule would be purely speculative and fall outside the scope of this scientifically accurate article. The scientific community has not yet published data that would inform the targeted design of analogs of This compound for any particular biological target.
Further research would be required to elucidate any potential therapeutic value of this compound through computational and subsequent experimental studies.
Research into Biological Activities and Pharmacological Potential of 2 Pyridin 4 Yl 1 M Tolyl Ethanone Analogues
Structure-Activity Relationship (SAR) Studies for Elucidating Biological Efficacy
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for the design and optimization of lead compounds to enhance their biological efficacy. For pyridine (B92270) derivatives, SAR studies have revealed that the nature, position, and number of substituents on the pyridine ring significantly influence their pharmacological activities. nih.gov
For instance, in various series of pyridine derivatives, the introduction of specific functional groups such as -OMe, -OH, -C=O, and NH2 has been shown to enhance antiproliferative activity against cancerous cell lines. nih.gov Conversely, the presence of halogen atoms or bulky groups can sometimes lead to a decrease in activity. nih.gov In the context of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues, SAR studies have been instrumental in identifying potent and noncompetitive antagonists for the metabotropic glutamate (B1630785) receptor subtype 5.
The development of pyrazol-4-yl-pyridine derivatives as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor has also been guided by extensive SAR, leading to the identification of compounds with high affinity and selectivity.
While these examples highlight the importance of SAR in guiding the development of bioactive pyridine compounds, specific SAR studies focusing on 2-Pyridin-4-YL-1-M-tolyl-ethanone and its direct analogues are not extensively documented in the currently available literature. The general principles, however, suggest that modifications to the m-tolyl and pyridin-4-yl rings would likely modulate the biological activities of this scaffold.
In Vitro and In Vivo Research Methodologies for Activity Profiling
A combination of in vitro and in vivo research methodologies is essential for comprehensively profiling the biological activities of new chemical entities. These methods allow for the initial screening of compounds against specific targets and subsequent evaluation of their efficacy and safety in living organisms.
Antimicrobial Research (e.g., Antibacterial, Antifungal Properties)
The antimicrobial potential of pyridine derivatives is a significant area of research. nih.gov In vitro methods such as the Kirby-Bauer disk diffusion method and microbroth dilution are commonly used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of compounds against a panel of bacterial and fungal strains. turkjps.orgtubitak.gov.tr
For example, studies on various pyridine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as fungal species like Candida albicans. nih.govturkjps.org The antimicrobial activity is often influenced by the specific substitutions on the pyridine ring. For instance, the presence of a bromo substituent on the B ring in certain pyrazoline nuclei enhanced activity against S. aureus and E. faecalis. turkjps.org Some newly synthesized 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one derivatives have also shown inhibitory activity against various microbial strains. tubitak.gov.tr
Anticancer Research and Cytotoxicity Assessments
The evaluation of anticancer properties of pyridine analogues involves a range of in vitro and in vivo assays. Initial screening often utilizes cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. mdpi.com
Numerous pyridine derivatives have been investigated for their anticancer potential. For example, a series of pyridine-ureas demonstrated potent anti-proliferative activity against the MCF-7 breast cancer cell line, with some compounds being significantly more active than the standard drug Doxorubicin. mdpi.com Similarly, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one has shown significant cytotoxicity towards MiaPaCa-2 pancreatic cancer cells and has been found to inhibit tumor development in animal models. nih.govresearchgate.net The mechanisms underlying the anticancer effects of pyridine derivatives can be diverse, including the inhibition of key enzymes like histone deacetylase (HDAC) and the modulation of signaling pathways. alliedacademies.org
Anti-inflammatory and Analgesic Research
The anti-inflammatory and analgesic potential of pyridine analogues is evaluated using various in vivo models. The carrageenan-induced paw edema assay in rats is a standard method to assess anti-inflammatory activity, while tests like the hot plate test and the acetic acid-induced writhing test in mice are used to evaluate analgesic effects. nih.govnih.govbiomedpharmajournal.org
Research has shown that certain 4-pyridone derivatives exhibit anti-inflammatory efficacy. nih.gov A series of 2-pyridyl-2-thiobenzothiazole compounds were also investigated for their anti-inflammatory properties, with one derivative showing more potent activity than indomethacin. nih.gov In the realm of analgesia, synthetic analogs of isoquinoline (B145761) alkaloids, which contain a pyridine moiety, have demonstrated significant analgesic activity. biomedpharmajournal.org
Other Investigated Biological Activities (e.g., Antioxidant, Antiviral, Anticonvulsant)
The structural versatility of the pyridine scaffold has led to the investigation of a wide array of other biological activities.
Antioxidant Activity: The antioxidant potential of pyridine derivatives is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging tests. nih.govnih.gov Thiazinanone derivatives of 2-picolylamine (a pyridine compound) have demonstrated radical scavenging activity and the ability to reduce lipid peroxidation. nih.gov
Antiviral Activity: The search for new antiviral agents is a priority in medicinal chemistry, and pyridine derivatives have shown promise in this area. nih.gov For instance, 1-hydroxy-2-arylimidazoles, which can be considered pyridine analogues, have shown activity against a range of orthopoxviruses, including the vaccinia and variola viruses. rsc.org
Anticonvulsant Activity: The anticonvulsant properties of pyridine derivatives are typically evaluated in rodent models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests. nih.govnih.gov Studies on 2,4(1H)-diarylimidazoles and O-alkylated derivatives of nafimidone (B1677899) oxime, both containing a pyridine-like imidazole (B134444) ring, have demonstrated anticonvulsant activity. nih.govthieme-connect.de
Molecular Target Identification and Elucidation of Mechanism of Action
Identifying the molecular targets and elucidating the mechanism of action are critical steps in the development of new therapeutic agents. For bioactive pyridine derivatives, a variety of molecular targets have been identified.
For instance, the anticancer activity of some pyridine derivatives has been attributed to the inhibition of enzymes such as histone deacetylase (HDAC) and phosphodiesterase 3 (PDE3). alliedacademies.org In other cases, the mechanism involves the inhibition of protein kinases like VEGFR-2. mdpi.com The anti-inflammatory effects of certain compounds are linked to the modulation of signaling pathways involving MAPKs like ERK, JNK, and p38, as well as transcription factors such as NF-κB and AP-1. mdpi.com The anticonvulsant activity of some diarylimidazoles is thought to be mediated through the antagonism of NaV1.2 sodium channels. nih.gov
The analgesic effects of some purine-2,6-dione-based compounds, which can be considered pyridine analogues, are linked to the antagonism of the TRPA1 channel and inhibition of PDE4/7. nih.gov For antiviral pyridine derivatives, mechanisms can include the inhibition of viral enzymes or interference with viral entry and replication processes. nih.gov
While these findings provide a framework for understanding how pyridine derivatives exert their biological effects, the specific molecular targets and mechanisms of action for this compound and its direct analogues remain to be elucidated through dedicated research.
Challenges and Opportunities in the Development of Novel Therapeutic Agents from Pyridyl-Ketone Scaffolds
The pyridyl-ketone framework represents a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. nih.govnih.govnih.gov The inherent chemical properties of the pyridine ring and the ketone group provide a versatile platform for designing novel therapeutic agents. mdpi.comresearchgate.net However, the journey from a promising pyridyl-ketone lead compound to a clinically approved drug is fraught with challenges, which are balanced by significant opportunities for innovation and discovery.
Challenges:
The development of therapeutic agents based on pyridyl-ketone scaffolds encounters several hurdles that researchers must overcome.
Structure-Activity Relationship (SAR) Complexity: Establishing a clear and predictable structure-activity relationship is often complex. The biological activity of pyridyl-ketone derivatives can be highly sensitive to the nature and position of substituents on both the pyridine ring and the acyl chain. acs.orgmdpi.com For instance, studies on pyridine derivatives have shown that the presence of specific functional groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, whereas halogens or bulky groups may diminish it. nih.govnih.gov This sensitivity requires extensive and meticulous synthesis and testing of analogues to delineate the precise structural requirements for optimal potency and selectivity.
Target Selectivity and Off-Target Effects: Achieving high selectivity for the intended biological target while minimizing off-target effects is a major challenge. The pyridine moiety is a common feature in many biologically active molecules, increasing the likelihood of interactions with multiple proteins or enzymes. nih.govresearchgate.net For example, while a pyridyl-ketone might effectively inhibit a target enzyme, it could also interact with other kinases or receptors, leading to unwanted side effects.
Synthetic Accessibility and Scalability: While the core pyridyl-ketone structure is relatively accessible, the synthesis of complex, multi-substituted analogues can be challenging. acs.org Developing scalable, efficient, and cost-effective synthetic routes for producing enantiomerically pure and structurally diverse libraries of these compounds for high-throughput screening is a significant undertaking. acs.org Modular approaches to create highly elaborated chiral piperidines, which can be derived from pyridine precursors, are being developed to address this challenge. acs.org
Physicochemical and Pharmacokinetic Properties: Optimizing the physicochemical properties (e.g., solubility, stability) and pharmacokinetic profiles (absorption, distribution, metabolism, excretion) of lead compounds is a critical challenge. The basicity of the pyridine nitrogen can influence solubility and interactions with biological targets, but it can also lead to rapid metabolism or poor permeability. mdpi.comnih.gov The ketone group can be susceptible to metabolic reduction, potentially altering the compound's activity and clearance rate.
Opportunities:
Despite the challenges, the pyridyl-ketone scaffold offers immense opportunities for the development of new medicines.
Scaffold Versatility and Diversity: The pyridyl-ketone framework is highly versatile and amenable to chemical modification. nih.govrsc.org This allows for the creation of large and diverse compound libraries for screening against a wide array of biological targets, including enzymes, receptors, and ion channels. researchgate.netnih.gov This versatility increases the probability of identifying novel hits for various diseases, from cancer and infectious diseases to inflammatory disorders. nih.govnih.govmdpi.com
Improvement of Drug-like Properties: The pyridine ring is often incorporated into drug candidates to enhance their pharmacological properties. nih.govresearchgate.net Replacing a phenyl ring with a pyridine ring can improve metabolic stability, enhance cellular permeability, and address protein-binding issues. nih.gov For example, the substitution of a phenyl group with pyridine led to the development of a potent Cdc7 kinase inhibitor. nih.gov This strategic use of the pyridine moiety can transform a compound with poor pharmacokinetic characteristics into a viable drug candidate.
Novel Mechanisms of Action: The unique electronic and structural features of pyridyl-ketones can be exploited to design inhibitors that operate through novel mechanisms of action. Molecular docking studies have shown that the pyridine ring can engage in specific interactions, such as hydrogen bonding and π-π stacking, within the active site of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), which are not possible with a simple phenyl ring. acs.org This can lead to the development of highly potent and selective inhibitors. The ketone's carbonyl group can also undergo nucleophilic attack in biological systems, offering a route to covalent inhibitors or pro-drugs. researchgate.net
Accessing New Therapeutic Areas: The broad biological activity profile of pyridyl-ketone analogues opens up opportunities in various therapeutic areas. Research has demonstrated their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govmdpi.com For instance, certain N-pyridyl amides, which are structurally related to pyridyl-ketones, have shown significantly enhanced analgesic activity compared to existing drugs like piroxicam. mdpi.com
The table below presents research findings on the biological activities of selected pyridyl-ketone analogues, illustrating the scaffold's potential.
| Compound/Analogue Class | Research Findings | Biological Activity |
| 3-Acetyl-7-azaindole | Found to be a highly potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD). The pyridine moiety was crucial for its high activity compared to its benzene (B151609) analogue (3-acetylindole). acs.org | Herbicidal |
| N-(Pyridin-2-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide | A structural analogue of piroxicam, this compound demonstrated a significant increase in analgesic activity. mdpi.com | Analgesic |
| Di-2-pyridyl ketone ((py)2CO) | The carbonyl group readily undergoes nucleophilic attack by water or alcohols upon coordination to metal ions, forming gem-diol or hemiketal derivatives. researchgate.net | Coordination Chemistry / Cluster Formation |
| Pyridyl-ketone derivatives | Structure-activity relationship studies indicated that the presence and position of -OMe, -OH, -C=O, and -NH2 groups enhanced antiproliferative activity against various cancer cell lines. nih.govnih.gov | Antiproliferative |
| 2-(1-adamantylthio)pyridine derivatives | These compounds showed potent activity against streptococci and were also identified as potential antimalarial and anticancer agents. dovepress.com | Antibacterial, Antimalarial, Anticancer |
Catalytic Applications and Ligand Design Incorporating 2 Pyridin 4 Yl 1 M Tolyl Ethanone Scaffolds
Pyridyl-Ketone Moieties as Ligands in Organometallic Catalysis
Pyridyl-ketone moieties are a prominent class of ligands in organometallic chemistry due to their ability to form stable complexes with a wide range of transition metals. The fundamental coordination chemistry of aldehydes and ketones reveals their capacity to act as ligands in organometallic complexes, which is a cornerstone of their role in catalysis. acs.org The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ketone can act as a bidentate chelating ligand, or the pyridine nitrogen can coordinate to the metal center while the ketone group remains available for further interactions or functionalities. This versatility allows for the fine-tuning of the electronic and steric environment around the metal center, which is crucial for catalytic activity and selectivity.
The broader family of pyridonate ligands, which share structural similarities with pyridyl-ketones, demonstrates a rich coordination chemistry, forming everything from mononuclear complexes to high-nuclearity clusters. rsc.org These ligands can be more than just spectators; they can actively participate in bond-breaking and bond-forming events through metal-ligand cooperation (MLC). rsc.org In such cooperative mechanisms, the ligand works in synergy with the metal center to activate substrates. rsc.org For instance, the oxygen atom of a coordinated pyridonate can act as a Lewis base to facilitate the cleavage of a substrate's E-H bond in conjunction with the metal center. rsc.org This cooperative action is a key feature in many catalytic transformations, including hydrogenation and dehydrogenation reactions. rsc.org
The functionalization of the pyridyl or ketone component offers a straightforward method to modulate the ligand's properties. For example, introducing different substituents on the pyridine ring can alter its electronic properties and steric bulk, thereby influencing the catalytic performance of the corresponding metal complex. rsc.org
Role in Asymmetric Hydrogenation of Carbonyl Compounds
Asymmetric hydrogenation of carbonyl compounds, particularly ketones, is a fundamental and highly atom-efficient method for producing optically active secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. nih.govmdpi.com The effectiveness of this transformation heavily relies on the design of chiral catalysts, often composed of a transition metal like ruthenium or iridium and a chiral ligand.
While specific studies on 2-Pyridin-4-YL-1-M-tolyl-ethanone in asymmetric hydrogenation are not prominent, the principles of using pyridyl-containing ligands are well-established. For instance, ruthenium complexes bearing chiral diphosphine and amine-based ligands have demonstrated high activity and enantioselectivity. nih.gov The combination of these ligands allows for precise control over the chiral environment of the catalyst. nih.gov
A widely accepted mechanism for the asymmetric hydrogenation of ketones catalyzed by Ru(II)-diamine-diphosphine complexes involves a metal-ligand bifunctional pathway. acs.org In this mechanism, a hydride on the ruthenium and a proton from the NH₂ group of the diamine ligand are transferred simultaneously to the carbonyl group through a six-membered pericyclic transition state, without direct coordination of the ketone to the metal. acs.org
The development of new chiral ligands is a continuous effort in this field. For example, iridium complexes with P,N,O-type chiral ligands, which contain phosphine, amine, and alcohol/ether functionalities, have been successfully employed in the asymmetric hydrogenation of prochiral ketones, achieving high enantioselectivities (up to 98% ee). mdpi.com The modular structure of these ligands allows for systematic variation to optimize catalyst performance. mdpi.com Studies have shown that the presence of both NH and OH functionalities in the ligand can be crucial for achieving significant catalytic activity and enantioselectivity. mdpi.com
The table below summarizes the performance of a selected iridium catalyst in the asymmetric hydrogenation of various ketones.
Table 1: Asymmetric Hydrogenation of Prochiral Ketones with an Iridium P,N,O-Ligand Catalyst
| Entry | Substrate (Ketone) | Product (Alcohol) | Conversion (%) | ee (%) |
|---|---|---|---|---|
| 1 | Acetophenone (B1666503) | 1-Phenylethanol | >99 | 95 |
| 2 | 1-(4-Methylphenyl)ethanone | 1-(p-Tolyl)ethanol | >99 | 96 |
| 3 | 1-(4-Methoxyphenyl)ethanone | 1-(4-Methoxyphenyl)ethanol | >99 | 94 |
| 4 | 1-(4-Chlorophenyl)ethanone | 1-(4-Chlorophenyl)ethanol | >99 | 97 |
| 5 | 1-(2-Naphthyl)ethanone | 1-(2-Naphthyl)ethanol | >99 | 98 |
Data derived from a representative study on iridium-catalyzed asymmetric hydrogenation. mdpi.com
Applications in Transfer Hydrogenation Reactions
Transfer hydrogenation is another important method for the reduction of carbonyl compounds, where an organic molecule, often 2-propanol or formic acid, serves as the hydrogen source. nih.gov Pyridyl-containing ligands have been instrumental in the development of highly efficient catalysts for this reaction.
Ruthenium and iridium complexes featuring pyridyl-based ligands are among the most active catalysts for the transfer hydrogenation of ketones. For example, iridium complexes with pyridyl-sulfonamide ligands have been shown to operate through a novel metal-ligand cooperative mechanism. nih.gov This mechanism involves the reversible dearomatization of the pyridine ring, which facilitates the hydrogen transfer process. nih.gov
Similarly, ruthenium complexes with NNN-type tridentate ligands incorporating a pyridyl moiety exhibit high catalytic activity. acs.orgacs.org The introduction of hydroxyl groups onto the ligand framework, inspired by the active site of [Fe]-hydrogenase, can significantly influence the catalyst's efficiency. rsc.orgacs.org The choice of base and reaction conditions also plays a critical role in optimizing the catalytic performance. acs.org
The table below presents results from the transfer hydrogenation of various ketones using a ruthenium catalyst bearing an NNN-type ligand.
Table 2: Ruthenium-Catalyzed Transfer Hydrogenation of Various Ketones
| Entry | Substrate | Time (min) | Conversion (%) |
|---|---|---|---|
| 1 | Acetophenone | 15 | 96 |
| 2 | 4-Methylacetophenone | 15 | 95 |
| 3 | 4-Methoxyacetophenone | 15 | 97 |
| 4 | 4-Chloroacetophenone | 20 | 94 |
| 5 | Propiophenone | 20 | 92 |
Data based on a study of ruthenium complexes with NNN ligands in transfer hydrogenation. acs.org
Contributions to Cross-Coupling and Functionalization Reactions Catalyzed by Pyridyl-Ketone Complexes
The direct functionalization of C-H bonds and cross-coupling reactions represent powerful strategies in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. rsc.org Pyridine-containing molecules are of immense importance in pharmaceuticals and materials science, making their synthesis and functionalization a key area of research. rsc.org
While direct applications of this compound in this context are not widely reported, the underlying principles suggest its potential. The pyridine nitrogen can act as a directing group, facilitating the selective activation of a C-H bond on the pyridine ring or a nearby position. Transition-metal-catalyzed C-H functionalization has become a vital tool for modifying complex organic molecules, including pyridines. beilstein-journals.org
In the realm of cross-coupling, palladium catalysis is preeminent. Pyridyl-containing ligands can be crucial for the stability and reactivity of the palladium catalyst. For instance, palladium-catalyzed cross-coupling reactions often face challenges when using pyridine-based substrates due to the difficulty in preparing and the poor stability of pyridine-2-boronates. rsc.org To overcome this, pyridine-2-sulfinates have been developed as effective nucleophilic coupling partners in Suzuki-Miyaura reactions with aryl halides. rsc.org This highlights the importance of ligand design and the potential to incorporate pyridyl-ketone structures into ligands for such transformations.
Furthermore, cobalt-catalyzed decarbonylative cross-coupling reactions have been developed for the C4-arylation of pyridines, using pyridinyl phosphonium (B103445) salts as the pyridine source. acs.org This method provides an alternative route to functionalized pyridines and demonstrates the utility of first-row transition metals in these transformations. acs.org
Recent advances have also shown that cationic palladium complexes can catalyze the β-C-H functionalization of ketones and esters, a traditionally challenging transformation. nih.gov This is achieved with the help of specialized ligands, indicating that a pyridyl-ketone scaffold could potentially be adapted for such reactivity, where the ketone itself is the site of functionalization. nih.gov
Comparative Studies of Heterogeneous and Homogeneous Catalytic Systems
Catalytic systems are broadly classified as either homogeneous or heterogeneous. In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in solution. youtube.com This often leads to high reactivity and selectivity due to the well-defined nature of the active sites. youtube.com In contrast, heterogeneous catalysts exist in a different phase from the reactants, for example, a solid catalyst in a liquid or gas phase reaction. youtube.com Heterogeneous catalysts are generally favored in industrial processes due to their ease of separation from the product mixture and potential for recycling. youtube.com
The distinction between these two types of catalysis can sometimes be blurred. For instance, metal nanoparticles, which are technically heterogeneous, can sometimes leach metal complexes into the solution, leading to a homogeneous catalytic pathway. rsc.org There is a growing field of single-atom catalysis (SACs), where individual metal atoms are dispersed on a solid support. acs.org These systems are considered a bridge between homogeneous and heterogeneous catalysis, as they possess the well-defined active sites characteristic of homogeneous catalysts while being easy to separate like heterogeneous ones. acs.org The support in SACs can be likened to the ligand in a homogeneous complex, influencing the electronic properties and reactivity of the single metal atom. acs.org
In the context of pyridyl-ketone complexes, they are primarily used in homogeneous catalysis. However, it is conceivable to immobilize such complexes onto a solid support, such as silica (B1680970) or a polymer, to create a heterogeneous catalyst. This approach aims to combine the high selectivity of the molecular catalyst with the practical advantages of a solid-supported system.
Investigations into iron-catalyzed asymmetric transfer hydrogenation have provided evidence that what was initially thought to be a homogeneous process might, under certain conditions, involve the formation of zero-valent iron nanoparticles coated with the chiral ligand, which then act as the true catalytic species in a heterogeneous manner. scholaris.ca This highlights the importance of mechanistic studies to determine the true nature of the catalytic system.
Table 3: Comparison of Homogeneous and Heterogeneous Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
|---|---|---|
| Catalyst Phase | Same phase as reactants | Different phase from reactants |
| Active Sites | Well-defined, uniform | Often non-uniform, on the surface |
| Selectivity | Generally high | Can be lower, may have mass transfer limitations |
| Reaction Conditions | Often milder | Can require high temperatures and pressures |
| Catalyst Separation | Difficult, may require distillation or extraction | Easy, typically by filtration |
| Catalyst Recycling | Often challenging | Generally straightforward |
This table provides a general comparison of the two catalytic systems. youtube.comyoutube.com
Advanced Analytical and Spectroscopic Research for Structural Elucidation and Purity Assessment in Academic Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms. For 2-Pyridin-4-YL-1-M-tolyl-ethanone, both ¹H and ¹³C NMR would provide a detailed map of the molecule's framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the pyridinyl and m-tolyl rings, as well as the methylene (B1212753) bridge. The aromatic region would likely show complex splitting patterns due to the coupling between adjacent protons. The protons of the pyridine (B92270) ring are anticipated to appear at lower field (higher ppm) compared to those on the m-tolyl ring due to the electron-withdrawing effect of the nitrogen atom. The methylene protons adjacent to the carbonyl group would likely appear as a singlet in the range of 4.0-4.5 ppm. The methyl group on the tolyl ring would present as a singlet at a higher field, typically around 2.4 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The carbonyl carbon is expected to be the most downfield signal, typically in the range of 195-200 ppm. The carbons of the pyridine ring would also resonate at a lower field compared to the carbons of the m-tolyl ring. The methylene carbon and the methyl carbon would appear at a much higher field.
Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| Pyridinyl-H (adjacent to N) | ~8.5-8.7 | Doublet |
| Pyridinyl-H | ~7.2-7.4 | Doublet |
| m-Tolyl-H | ~7.1-7.8 | Multiplet |
| Methylene (-CH₂-) | ~4.0-4.5 | Singlet |
| Methyl (-CH₃) | ~2.4 | Singlet |
Note: These are estimated values and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak (M+) would confirm the compound's molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A primary fragmentation event would be the cleavage of the bond between the carbonyl group and the methylene bridge (α-cleavage). This can lead to the formation of two key fragment ions: the m-tolylacylium ion and the pyridin-4-ylmethyl radical, or the pyridin-4-ylmethyl cation and the m-tolylacyl radical. The relative stability of these fragments will dictate the major fragmentation pathway. For aromatic ketones, the formation of the acylium ion is often a dominant process. miamioh.edu
Plausible Fragmentation Pathways:
α-Cleavage: Loss of the pyridin-4-ylmethyl radical to form the m-tolylacylium ion.
α-Cleavage: Loss of the m-tolylacyl radical to form the pyridin-4-ylmethyl cation.
McLafferty Rearrangement: While less common for this specific structure due to the lack of a sufficiently long alkyl chain, it is a potential pathway in related compounds. miamioh.edu
Expected Key Fragment Ions in the Mass Spectrum
| Fragment Ion | Structure | Proposed Origin |
| [M]+ | [C₁₄H₁₃NO]+ | Molecular Ion |
| [M - C₇H₇]+ | [C₇H₆NO]+ | Loss of tolyl radical |
| [C₈H₇O]+ | m-tolylacylium ion | α-cleavage |
| [C₆H₆N]+ | Pyridin-4-ylmethyl cation | α-cleavage |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. If a suitable single crystal of this compound can be grown, this technique would offer an unambiguous confirmation of its molecular structure.
The crystal structure would detail the planarity of the aromatic rings and the torsion angles between the pyridinyl, carbonyl, and m-tolyl moieties. This information is crucial for understanding the molecule's conformation in the solid state. Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds (if present), π-π stacking between the aromatic rings, or other van der Waals forces. These interactions are fundamental to the physical properties of the compound, including its melting point and solubility.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Characterization
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1680-1700 cm⁻¹. The exact position of this band can provide clues about the electronic environment of the carbonyl group. Other key absorptions would include C-H stretching vibrations from the aromatic rings and the methylene and methyl groups, as well as C=C and C=N stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch would also be visible in the Raman spectrum. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C-C bonds in the rings would be particularly Raman active.
Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Carbonyl (C=O) | Stretch | 1680-1700 | Strong (IR), Moderate (Raman) |
| Aromatic C-H | Stretch | 3000-3100 | Moderate (IR), Strong (Raman) |
| Aliphatic C-H | Stretch | 2850-3000 | Moderate (IR), Moderate (Raman) |
| Aromatic C=C/C=N | Stretch | 1400-1600 | Moderate to Strong (IR & Raman) |
The combined application of these spectroscopic and crystallographic techniques provides a comprehensive and unambiguous characterization of this compound, which is essential for its use in academic research.
Future Perspectives and Emerging Research Avenues for 2 Pyridin 4 Yl 1 M Tolyl Ethanone
Exploration of Novel and Undiscovered Synthetic Pathways
The synthesis of pyridyl ketones, including 2-Pyridin-4-YL-1-M-tolyl-ethanone, is a cornerstone of research in this area. While established methods exist, the future lies in the development of more efficient, sustainable, and versatile synthetic strategies. One promising avenue is the exploration of novel catalytic systems for cross-coupling reactions. nih.govacs.org For instance, nickel-catalyzed dehydrogenative cross-coupling of primary alcohols with organotriflates presents an innovative approach to ketone synthesis, potentially applicable to the formation of this compound. acs.org This method avoids the need for pre-functionalized starting materials, offering a more atom-economical and environmentally friendly alternative.
Another area of exploration is the use of visible-light-induced, transition-metal- and photosensitizer-free three-component reactions. researchgate.net Such methods, where a single reagent can act as a photosensitizer, acylation reagent, and reductant, offer a streamlined and sustainable approach to pyridinyl ketones. researchgate.net The application of such a strategy to the synthesis of this compound could significantly simplify its production.
Furthermore, multicomponent reactions, such as the aza-Wittig/Diels-Alder sequence, provide a powerful tool for the rapid assembly of complex pyridine (B92270) derivatives from simple and readily available starting materials. nih.gov Adapting these methodologies to incorporate the m-tolyl and pyridin-4-yl moieties could open up new pathways to the target compound and its analogs.
A general synthetic strategy for a related compound, 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone, involves the reaction of α-picoline with n-butyllithium followed by treatment with p-tolunitrile (B1678323) and subsequent acidic hydrolysis. chemicalbook.com This approach could potentially be adapted for the synthesis of this compound by utilizing 4-methylpyridine (B42270) and m-tolunitrile as starting materials.
| Starting Material 1 | Starting Material 2 | Reagents | Product | Potential Adaptation for this compound |
| 2-Methylpyridine | p-Tolunitrile | 1. n-Butyllithium in THF/hexane2. Sulfuric acid | 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone chemicalbook.com | 4-Methylpyridine and m-tolunitrile |
| Primary Alcohols | Organotriflates | Ni(0) catalyst | Ketones acs.org | m-Tolylmethanol and a suitable pyridyl triflate |
| α-Hydroxy Ketones | Styrenes | 4-Cyanopyridine | Pyridinyl Ketones researchgate.net | A suitable α-hydroxy ketone and a styrene (B11656) derivative with 4-cyanopyridine |
| Acyl Azides | Aldehydes | Enamines | Polysubstituted Pyridines nih.gov | An appropriate acyl azide, aldehyde, and enamine to construct the desired pyridine ring |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
Moreover, generative AI models can design novel analogs of this compound with tailored properties. iktos.ai By learning the structure-activity relationships of related pyridyl ketones, these models can propose new molecules with enhanced biological activity, improved material properties, or fine-tuned chemosensory capabilities. This data-driven approach can dramatically shorten the discovery and development cycle for new functional molecules. sciencedaily.com
Deepening the Understanding of Biological Mechanisms and Specific Target Interactions
The pyridine scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities including antibacterial, antifungal, antiviral, and anticancer properties. innovareacademics.innih.govnih.govrsc.orgnih.gov Pyridinone derivatives, which share structural similarities with this compound, have also shown diverse biological activities. nih.govnih.gov
Future research will focus on elucidating the specific biological mechanisms of action of this compound and its derivatives. This will involve a combination of in vitro and in vivo studies to identify specific cellular targets and signaling pathways. For instance, studies on di-2-pyridyl ketone hydrazone derivatives have shown their potential as antimicrobial agents, with their activity influenced by complexation with metal ions like copper(II). researchgate.net It is plausible that this compound could exhibit similar properties.
Computational docking studies can be employed to predict the binding affinity of this compound to various biological targets, such as enzymes and receptors. This can help in identifying potential therapeutic applications and guiding the design of more potent and selective analogs. The biological activities of various pyridine derivatives are summarized in the table below, highlighting the potential areas for investigation for this compound.
| Pyridine Derivative Class | Reported Biological Activities | Potential Relevance to this compound |
| Pyridinones | Antimicrobial, antimalarial, antitumor, cardiotonic, anti-fibrotic. nih.govnih.gov | Investigation into similar activities for the target compound. |
| Di-2-pyridyl ketone hydrazones | Antimicrobial activity, enhanced by metal complexation. researchgate.net | Potential for antimicrobial applications, possibly in combination with metal ions. |
| General Pyridine Scaffolds | Antibacterial, antifungal, antiviral, anticancer. innovareacademics.innih.govrsc.org | Broad-spectrum screening for various biological activities. |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Insecticidal activity. researchgate.net | Exploration of potential applications in agrochemicals. |
Development of Highly Efficient and Selective Catalytic Systems
The development of efficient and selective catalytic systems is intrinsically linked to the synthesis of this compound and its derivatives. Future research will focus on creating catalysts that can facilitate its synthesis under milder conditions, with higher yields and greater selectivity. This includes the design of novel palladium, nickel, and copper-based catalysts for cross-coupling reactions. nih.govacs.orgrsc.orgnih.gov
For example, palladium-catalyzed oxidative cross-coupling reactions have been developed for the synthesis of α-amino ketones, demonstrating the potential for direct C-H functionalization of ketone precursors. rsc.org Applying such a strategy to a precursor of this compound could offer a more direct synthetic route.
Furthermore, the use of N-tosylhydrazones as coupling partners in transition-metal-catalyzed reactions has emerged as a powerful tool for C-C bond formation from ketones and aldehydes. acs.org This methodology could be explored for the derivatization of this compound, allowing for the introduction of further functional groups and the creation of a library of related compounds for structure-activity relationship studies.
The development of catalytic systems is not only crucial for synthesis but also for the potential applications of the compound itself. For instance, pyridyl-containing ligands are known to coordinate with metal ions to form catalytically active complexes. asianpubs.org Investigating the coordination chemistry of this compound with various metals could lead to the discovery of new catalysts for a range of organic transformations.
Potential Applications in Advanced Materials Science and Chemo-sensing
The unique electronic and structural properties of the pyridine ring make it a valuable component in the design of advanced materials and chemosensors. researchgate.netresearchgate.netmdpi.comacs.orgresearchgate.net The presence of the nitrogen atom in the pyridine ring of this compound provides a coordination site for metal ions, making it a promising candidate for the development of novel materials with interesting optical, electronic, and magnetic properties.
In the realm of materials science, pyridine-containing compounds are used in the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net These materials have applications in gas storage, separation, and catalysis. The specific substitution pattern of this compound could lead to the formation of unique supramolecular architectures with tailored functionalities.
As a chemosensor, the pyridine moiety can act as a recognition site for various analytes, including metal ions and anions. researchgate.netmdpi.comacs.orgnih.gov Upon binding to a target species, the electronic properties of the molecule can be altered, leading to a detectable change in its fluorescence or color. acs.org The tolyl group in this compound can be further functionalized to tune the sensitivity and selectivity of the sensor. Future research could focus on developing fluorescent probes based on this scaffold for the detection of environmentally and biologically important ions. mdpi.com
| Application Area | Role of Pyridine Moiety | Potential of this compound |
| Advanced Materials | Coordination with metal ions to form MOFs and coordination polymers. researchgate.net | The pyridyl nitrogen can act as a ligand, and the tolyl group can be functionalized to control the material's properties. |
| Chemosensing | Acts as a binding site for cations and anions, leading to a change in optical properties. researchgate.netmdpi.comacs.orgnih.gov | The pyridine ring can serve as the sensor unit, with the potential for developing selective fluorescent probes. |
| Catalysis | Forms catalytically active complexes with metal ions. asianpubs.org | Can be explored as a ligand for the development of new homogeneous catalysts. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Pyridin-4-YL-1-M-tolyl-ethanone, and how can reaction conditions be optimized for academic research purposes?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For Friedel-Crafts, use acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) with substituted pyridine and toluene derivatives. Optimize reaction temperature (80–120°C) and solvent polarity (e.g., dichloromethane or toluene) to enhance yield. Monitor progress via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be systematically applied to characterize the structural features of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze aromatic protons (δ 7.2–8.5 ppm for pyridine and p-tolyl groups) and ketone carbonyl (δ ~200 ppm). Compare with computed spectra (e.g., PubChem data ).
- IR : Confirm ketone C=O stretch (~1680 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
- HRMS : Validate molecular ion peak at m/z 211.0997 (monoisotopic mass) .
Advanced Research Questions
Q. What crystallographic refinement strategies are recommended for resolving structural ambiguities in this compound complexes, particularly when using SHELX-family programs?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to resolve electron density ambiguities.
- Refinement in SHELXL : Apply restraints for thermal parameters (e.g., RIGU for planar groups) and utilize TWIN/BASF commands for twinned crystals. Validate hydrogen-bonding networks using PLATON .
- Validation Tools : Check for overfitting with Rint < 5% and validate geometry using CCDC Mercury .
Q. How should researchers address contradictions between computational predictions and experimental observations in hydrogen bonding patterns of this compound?
- Methodological Answer :
- Experimental Validation : Perform temperature-dependent crystallography (100–300 K) to assess dynamic hydrogen-bonding behavior.
- Computational Adjustments : Use DFT (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models to account for crystal packing effects. Compare Hirshfeld surfaces (CrystalExplorer) with experimental data .
- Statistical Analysis : Apply graph-set analysis (e.g., Etter’s rules) to categorize H-bond motifs and reconcile discrepancies .
Q. What methodological approaches are employed to establish structure-activity relationships between crystalline packing arrangements and biological activity?
- Methodological Answer :
- Cocrystallization Studies : Co-crystallize the compound with biological targets (e.g., enzymes) to map binding interactions. Use PDB-deposited structures for comparison.
- Pharmacophore Modeling : Overlay crystallographic data (e.g., dihedral angles, H-bond donors/acceptors) with bioactive conformations (MOE or Schrödinger Suite).
- In Vitro Testing : Correlate cytotoxicity (IC₅₀) against cancer cell lines with crystallographic parameters (e.g., π-π stacking distances) .
Data Contradiction & Validation
Q. What protocols ensure robust validation of biological activity data when studying this compound derivatives?
- Methodological Answer :
- Dose-Response Reproducibility : Conduct triplicate assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin).
- Counter-Screening : Test against non-target proteins (e.g., cytochrome P450) to confirm specificity.
- Data Transparency : Adhere to FAIR principles; deposit raw data in repositories like Zenodo for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
